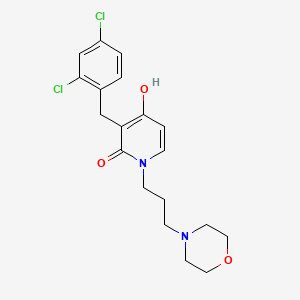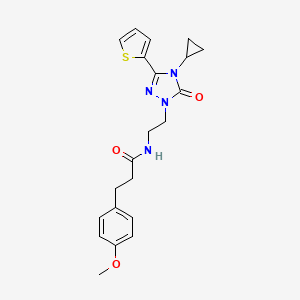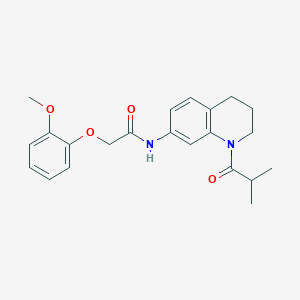
3-Iodo-4-methylthiophene-2-carboxylic acid
Übersicht
Beschreibung
3-Iodo-4-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5IO2S . It has a molecular weight of 268.07 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C6H5IO2S/c1-3-2-10-5 (4 (3)7)6 (8)9/h2H,1H3, (H,8,9) . The compound has a topological polar surface area of 65.5 Ų and contains 10 heavy atoms . Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.07 g/mol . It has an XLogP3-AA value of 2.5, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 267.90550 g/mol .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Characterization
The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene This study focused on the structural analysis and characterization of 3,4,5-triiodo-2-methylthiophene, a significant and unexpected byproduct derived from the iodination of 2-methylthiophene. The research employed X-ray crystallography and NMR techniques to confirm the identity and structure of the compound. It revealed the presence of crystallographic disorder and detailed non-covalent iodine–iodine and sulfur–iodine interactions (Patel et al., 2019).
Solar Cell Applications
Comparison of Solar Cell Performance of Conducting Polymer Dyes The study compared the performance of solar cells using different conductive polymer precursors, including 5,2′:5′,2″-terthiophene–3′-carboxylic acid (TTCA). It examined the charge-transfer processes and characterized the polymer dyes on TiO2 surfaces. The research concluded that the conducting polymer dye bearing a carboxylic acid group exhibited the strongest bond to the TiO2 layer and optimized cell efficiency was attained for poly-TTCA containing a carboxylic acid group (Yoon et al., 2011).
Crystal Structure Analysis
Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate This research presented the synthesis and crystal structure analysis of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. The molecular arrangement in the crystal structure was elucidated, highlighting the significance of CN⋯I intermolecular Lewis acid–base interactions (Moncol’ et al., 2007).
Polythiophene Applications
Poly(2-thiophen-3-yl-malonic acid), a Polythiophene with Two Carboxylic Acids per Repeating Unit This research synthesized and characterized a new substituted polythiophene derivative, poly(2-thiophen-3-yl-malonic acid), using experimental and theoretical methodologies. The study revealed the polymer's good thermal stability, semiconductor characteristics, and potential for applications such as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses (Bertran et al., 2010).
Eigenschaften
IUPAC Name |
3-iodo-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJCSFZFUUXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide](/img/structure/B2536491.png)
![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)
![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)
![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)
![Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2536496.png)
![N-ethyl-1-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanesulfonamide](/img/structure/B2536497.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
